molecular formula C22H22N2O2 B5093531 4-[4-(diethylamino)benzylidene]-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one

4-[4-(diethylamino)benzylidene]-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one

Cat. No.: B5093531
M. Wt: 346.4 g/mol
InChI Key: CKWZYKPCJJSYCM-PXQGNLLHSA-N
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Description

“4-[4-(diethylamino)benzylidene]-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one” is a chemical compound with the molecular formula C20H19N3O4 . It has a molecular weight of 365.4 g/mol . The compound is also known by other names such as ZINC02878937 and DTXSID20367107 .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The InChI string representation of the molecule is InChI=1S/C20H19N3O4/c1-3-22(4-2)16-10-8-14(9-11-16)12-18-20(24)27-19(21-18)15-6-5-7-17(13-15)23(25)26/h5-13H,3-4H2,1-2H3/b18-12- . This indicates the presence of diethylamino, benzylidene, phenylvinyl, and oxazolone groups in the molecule.


Physical and Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 4.2, indicating its lipophilicity . It has no hydrogen bond donors and six hydrogen bond acceptors . The compound has five rotatable bonds . Its exact mass and monoisotopic mass are both 365.13755610 g/mol . The topological polar surface area is 87.7 Ų . The compound has a complexity of 613 .

Properties

IUPAC Name

(4E)-4-[[4-(diethylamino)phenyl]methylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-3-24(4-2)19-13-10-18(11-14-19)16-20-22(25)26-21(23-20)15-12-17-8-6-5-7-9-17/h5-16H,3-4H2,1-2H3/b15-12+,20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWZYKPCJJSYCM-PXQGNLLHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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